Aniracetam

概要

説明

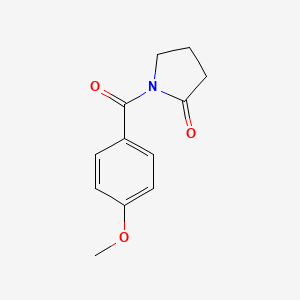

Aniracetam is a nootropic compound belonging to the racetam family, known for its cognitive-enhancing properties. It is chemically identified as 1-(4-methoxybenzoyl)-2-pyrrolidinone. This compound is primarily used to improve memory, learning, and attention, and has been studied for its potential benefits in treating cognitive impairments associated with cerebrovascular diseases and degenerative brain disorders .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of aniracetam typically involves the reaction of p-methoxybenzoic acid with pivaloyl chloride to form a mixed anhydride intermediate. This intermediate then reacts with 2-pyrrolidone to produce this compound. The reaction conditions include:

Step 1: p-Methoxybenzoic acid and pivaloyl chloride are mixed in dichloromethane with triethylamine under cooling conditions.

Step 2: The mixture is heated and refluxed, followed by the addition of 2-pyrrolidone.

Step 3: The reaction is stirred for 6-24 hours, then washed, dried, and crystallized to obtain this compound

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

- Using readily available and cost-effective raw materials.

- Ensuring high reaction yield and product purity.

- Simplifying the operation to suit large-scale production .

化学反応の分析

Types of Reactions: Aniracetam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert this compound to its alcohol derivative.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.

Major Products:

Oxidation: p-Anisic acid.

Reduction: this compound alcohol derivative.

Substitution: Various substituted this compound derivatives depending on the nucleophile used

科学的研究の応用

Cognitive Enhancement

Research indicates that aniracetam may improve cognitive functions in various populations, including:

- Healthy Individuals : Some studies suggest that this compound does not significantly alter cognitive performance in neurologically healthy subjects . However, it has shown promise in enhancing memory and learning capabilities in specific contexts.

- Cognitive Impairment : this compound has been effective in animal models with induced cognitive deficits (e.g., from scopolamine or sleep deprivation) and has demonstrated restorative effects on memory .

Neurodegenerative Disease Applications

This compound's potential applications extend to neurodegenerative diseases such as Alzheimer's disease (AD):

- Alzheimer's Disease : this compound may enhance brain-derived neurotrophic factor (BDNF) levels, which are critical for neuronal survival and function. Increased BDNF is associated with reduced amyloid-beta (Aβ) production, a hallmark of AD pathology . Clinical studies suggest that this compound could be beneficial for patients with mild cognitive impairment and early-stage AD due to its safety profile and tolerability .

Case Studies and Clinical Research

Several studies have documented the effects of this compound:

- Cognitive Deficits in Animals : Research has shown that this compound can reverse cognitive deficits associated with fetal alcohol spectrum disorder (FASD), indicating its therapeutic potential in developmental cognitive impairments .

- EEG Studies : A study reported that administration of this compound increased alpha and fast wave activities in EEG readings while decreasing slow wave activity, suggesting enhanced cognitive processing .

Summary Table of this compound Applications

作用機序

Aniracetam is compared with other racetams such as piracetam, oxiracetam, and phenylpiracetam:

Piracetam: this compound is more potent and has additional anxiolytic properties. .

Phenylpiracetam: this compound is less stimulating but offers better anxiolytic and mood-enhancing properties.

類似化合物との比較

- Piracetam

- Oxiracetam

- Phenylpiracetam

- Pramiracetam

Aniracetam stands out due to its unique combination of cognitive and mood-enhancing effects, making it a versatile nootropic compound .

生物活性

Aniracetam, a nootropic compound belonging to the racetam family, is primarily known for its cognitive-enhancing properties. It has been extensively studied for its potential therapeutic effects on cognitive disorders, particularly Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, neuroprotective effects, and clinical efficacy, supported by data tables and case studies.

This compound's pharmacological effects are attributed to several key mechanisms:

- Modulation of Glutamate Receptors : this compound acts as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission. This action is crucial for synaptic plasticity and memory formation .

- Increase in Brain-Derived Neurotrophic Factor (BDNF) : this compound has been shown to increase BDNF levels, which play a vital role in neurogenesis and synaptic maintenance. Studies indicate that this compound can elevate BDNF levels by 1.5-fold when combined with AMPA .

- α-Secretase Activity : Research suggests that this compound may enhance α-secretase activity, potentially reducing the production of amyloid-beta (Aβ) plaques associated with Alzheimer's disease through two pathways: increasing BDNF expression and modulating metabotropic glutamate receptors (mGluRs) .

Neuroprotective Effects

This compound exhibits neuroprotective properties that are beneficial in various models of cognitive impairment:

- Protection Against Excitotoxicity : this compound protects neurons from glutamate-induced excitotoxicity, which is a significant factor in neurodegenerative diseases .

- Cognitive Restoration : In animal studies, this compound has demonstrated the ability to restore cognitive function following induced impairments such as those caused by scopolamine or sleep deprivation .

Clinical Efficacy

Clinical studies have evaluated the efficacy of this compound in treating cognitive disorders:

Case Study Overview

A prospective open-label study involving 276 patients with cognitive disorders assessed the effects of this compound compared to cholinesterase inhibitors (ChEIs). The results are summarized in Table 1.

| Treatment Group | Baseline MMSE | Cognitive Performance at 6 Months | Emotional State Improvement at 3 Months |

|---|---|---|---|

| No Treatment | 20.5 | N/A | N/A |

| This compound Monotherapy | 21.0 | Significantly Improved | Significant Improvement |

| ChEIs Monotherapy | 21.2 | Deteriorated | N/A |

| Combined Treatment | 20.8 | Better than ChEIs | N/A |

Key Findings :

- Patients receiving this compound maintained cognitive performance over 12 months.

- Emotional state significantly improved within three months for those treated with this compound .

Safety and Tolerability

This compound is noted for its favorable safety profile:

特性

IUPAC Name |

1-(4-methoxybenzoyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-10-6-4-9(5-7-10)12(15)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNRTKGTQJPIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045128 | |

| Record name | Aniracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72432-10-1 | |

| Record name | Aniracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72432-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniracetam [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aniracetam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L16LKN964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。